molecular formula C21H23N3O5 B5299522 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B5299522
M. Wt: 397.4 g/mol
InChI Key: JYMBOABAEFZDQH-UHFFFAOYSA-N
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Description

The compound 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a piperazine moiety. The piperazine is further modified with a furan-2-carbonyl group.

Properties

IUPAC Name

4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-17-6-4-16(5-7-17)24-14-15(13-19(24)25)20(26)22-8-10-23(11-9-22)21(27)18-3-2-12-29-18/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMBOABAEFZDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Furan-2-ylcarbonyl Chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the Piperazine Intermediate: The furan-2-ylcarbonyl chloride is then reacted with piperazine to form the furan-2-ylcarbonyl piperazine intermediate.

    Formation of the Pyrrolidinone Intermediate: Separately, 4-methoxyphenylacetic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with pyrrolidin-2-one to form the 4-methoxyphenylpyrrolidinone intermediate.

    Coupling Reaction: Finally, the furan-2-ylcarbonyl piperazine intermediate is coupled with the 4-methoxyphenylpyrrolidinone intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions of piperazine and pyrrolidinone derivatives with biological targets.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The exact mechanism of action of 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors due to its unique structure. The piperazine ring may facilitate binding to biological targets, while the furan and pyrrolidinone rings may contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine Substituents

The piperazine ring serves as a critical pharmacophore. Substitutions at this position significantly influence receptor binding and physicochemical properties. Key analogs include:

1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one ()
  • Piperazine substituent : 3-(Trifluoromethyl)phenyl.
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7, )
  • Piperazine substituent : 2-Chlorophenyl.
  • Pharmacological data : Displays high alpha1-AR affinity (pKi = 7.13). The chloro group’s electron-withdrawing nature may mimic the furan’s electronic profile but with greater steric bulk .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21, )
  • Piperazine substituent : Thiophen-2-yl.
  • Key differences : Replacing furan with thiophene introduces sulfur, altering electronic properties and possibly metabolic stability. Thiophene’s larger atomic radius may affect receptor binding .

Pharmacological Activity Trends

Arylpiperazine-pyrrolidinone derivatives exhibit diverse activities:

  • Antiarrhythmic/antihypertensive effects : Compounds with ethoxy or chloro substituents (e.g., , Compound 13) show ED50 values as low as 1.0 mg/kg in rats, suggesting substituent polarity and size influence efficacy .
  • Alpha-adrenoceptor binding: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) correlate with higher AR affinity compared to electron-donating groups (e.g., methoxy) .
Table 1: Comparative Pharmacological and Structural Data
Compound Name/Reference Piperazine Substituent Core Structure Key Activity/Property
Target Compound Furan-2-carbonyl Pyrrolidin-2-one Unknown (structural inference only)
3-(Trifluoromethyl)phenyl Pyrrolidin-2-one High lipophilicity
Compound 7 2-Chlorophenyl Pyrrolidin-2-one alpha1-AR pKi = 7.13
Compound 21 Thiophen-2-yl Piperazine Structural stability via S-atom

Biological Activity

The compound 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O4C_{21}H_{23}N_{3}O_{4} with a molecular weight of 381.4g/mol381.4\,g/mol. The structure includes a pyrrolidinone core, a furan moiety, and a methoxyphenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol
IUPAC Name1-benzyl-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one
InChI KeyZEYVDJIVMJSHNT-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets and its potential therapeutic applications.

Antimicrobial Activity

Studies have indicated that derivatives of piperazine and pyrrolidine compounds exhibit significant antimicrobial properties. The presence of the furan moiety in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens.

Antitubercular Activity

A related study highlighted the design and synthesis of compounds similar to this one for their anti-tubercular activity against Mycobacterium tuberculosis. The synthesized derivatives showed promising results with IC50 values suggesting effective inhibition at low concentrations. While specific data for this compound are not yet available, its structural similarities suggest potential efficacy in combating tuberculosis .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the carbonyl groups may interact with key enzymes or receptors involved in disease pathways. The furan ring could also play a role in modulating biological activity through electron donation or acceptance, influencing receptor binding affinity.

Case Studies and Research Findings

Recent investigations have focused on the synthesis and evaluation of related compounds in various biological assays:

  • Antitubercular Screening : A series of compounds were synthesized and tested for their activity against Mycobacterium tuberculosis, revealing several candidates with significant inhibitory effects .
  • Cytotoxicity Assessments : Compounds similar to the target compound were evaluated for cytotoxicity against human cell lines (e.g., HEK-293). Results indicated low toxicity levels, supporting further development as therapeutic agents .
  • Receptor Interaction Studies : Docking studies have been employed to predict the binding affinity of such compounds to various receptors, indicating a potential for interaction with G protein-coupled receptors (GPCRs), which are critical in many signaling pathways .

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